4-Bromo-6,7-dichloroquinoline
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Overview
Description
4-Bromo-6,7-dichloroquinoline is a biochemical compound with the molecular formula C9H4BrCl2N and a molecular weight of 276.94 . It is used for research purposes . It is a derivative of quinoline, a nitrogen-containing bicyclic compound .
Synthesis Analysis
The synthesis of this compound and its derivatives often involves nucleophilic aromatic substitution reactions . For instance, 7-chloro-4-aminoquinoline derivatives have been synthesized by nucleophilic aromatic substitution reaction of 4,7-dichloroquinoline with α,ω-diaminoalkanes of variable carbon-chain length .Molecular Structure Analysis
The molecular structure of this compound is represented by the SMILES string: C1=CN=C2C=C(C(=CC2=C1Br)Cl)Cl . This indicates the presence of a bromine atom and two chlorine atoms attached to the quinoline ring.Chemical Reactions Analysis
The chlorine atom in the 4-position in the pyridine ring of 4,7-dichloroquinoline is much more reactive in nucleophilic aromatic substitution reactions than the chlorine in the benzene ring . As a result, it can be replaced selectively to form derivatives at that position .Physical And Chemical Properties Analysis
This compound has a molecular weight of 276.94 . The specific physical properties such as melting point, boiling point, and solubility are not mentioned in the retrieved papers.Mechanism of Action
While the specific mechanism of action for 4-Bromo-6,7-dichloroquinoline is not mentioned in the retrieved papers, quinoline derivatives are known to exhibit various biological activities. They are present in numerous biological compounds, e.g., antimalarial, antimicrobial, antimycobacterial, antidepressant, anticonvulsant, antiviral, anticancer, antihypertensive, platelet-derived growth factor (PDGF) receptor tyrosine kinase (RTK) inhibitory, antiinflammatory, antioxidant, and anti-human immunodeficiency virus (HIV) agents .
Safety and Hazards
Future Directions
The future directions for 4-Bromo-6,7-dichloroquinoline could involve its use in the synthesis of new derivatives with potential biological activities. For instance, the synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-dichloroquinoline using a N-oxidation reaction/C2-amide formation reaction/C4 SNAr reaction sequence has been described . These derivatives could be relevant therapeutic agents exhibiting potent anticancer, antibacterial, antifungal, and antiparasitic properties .
properties
CAS RN |
1070879-39-8 |
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Molecular Formula |
C9H4BrCl2N |
Molecular Weight |
276.94 g/mol |
IUPAC Name |
4-bromo-6,7-dichloroquinoline |
InChI |
InChI=1S/C9H4BrCl2N/c10-6-1-2-13-9-4-8(12)7(11)3-5(6)9/h1-4H |
InChI Key |
SBZJOAFITZREPL-UHFFFAOYSA-N |
SMILES |
C1=CN=C2C=C(C(=CC2=C1Br)Cl)Cl |
Canonical SMILES |
C1=CN=C2C=C(C(=CC2=C1Br)Cl)Cl |
Origin of Product |
United States |
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